Product packaging for (S)-4-methoxy-3-methyl-4-oxobutanoic acid(Cat. No.:CAS No. 111266-16-1)

(S)-4-methoxy-3-methyl-4-oxobutanoic acid

Cat. No.: B053099
CAS No.: 111266-16-1
M. Wt: 146.14 g/mol
InChI Key: QEZMQNIFDRNSJZ-BYPYZUCNSA-N
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Description

(S)-4-methoxy-3-methyl-4-oxobutanoic acid is a chiral building block of significant value in synthetic organic chemistry and medicinal chemistry research. This enantiomerically pure compound features a carboxylic acid and a methyl ester functional group on a short, stereodefined carbon chain, making it a versatile precursor for the synthesis of complex molecules. Its primary research application lies in the construction of chiral fragments for active pharmaceutical ingredients (APIs), particularly those requiring a specific (S)-configuration for optimal biological activity. Researchers utilize this compound in asymmetric synthesis, where it serves as a starting material for the preparation of more advanced intermediates, such as lactones, amino acid analogs, and other heterocyclic systems. The presence of the methoxy and methyl groups adjacent to the stereocenter can induce crucial diastereoselectivity in subsequent chemical transformations. Its mechanism of action in research contexts is not as a direct bioactive agent, but rather as a molecular scaffold that enables the controlled introduction of stereochemistry and functional group diversity into target structures, thereby accelerating the discovery and development of novel therapeutics and chemical probes. This compound is essential for projects aiming to study structure-activity relationships (SAR) where the absolute configuration of a molecule is critical for its interaction with biological targets like enzymes or receptors.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H10O4 B053099 (S)-4-methoxy-3-methyl-4-oxobutanoic acid CAS No. 111266-16-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3S)-4-methoxy-3-methyl-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O4/c1-4(3-5(7)8)6(9)10-2/h4H,3H2,1-2H3,(H,7,8)/t4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEZMQNIFDRNSJZ-BYPYZUCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CC(=O)O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Methodologies for the Synthesis of S 4 Methoxy 3 Methyl 4 Oxobutanoic Acid

Chemoenzymatic and Biocatalytic Routes

Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical methods for producing enantiopure compounds. mdpi.comrsc.org Enzymes operate under mild conditions, often in aqueous media, and exhibit remarkable specificity, which can be harnessed for the synthesis of (S)-4-methoxy-3-methyl-4-oxobutanoic acid. Key strategies include the asymmetric reduction of prochiral precursors and the enantioselective hydrolysis of prochiral diesters.

Enantioselective Biotransformations

Two primary enzymatic routes are particularly applicable for establishing the (S)-stereocenter of the target molecule: the desymmetrization of a prochiral diester and the asymmetric reduction of an unsaturated precursor.

Desymmetrization of Dimethyl 2-Methylsuccinate: A highly effective strategy involves the enantioselective hydrolysis of the prochiral diester, dimethyl 2-methylsuccinate. In this approach, an esterase or lipase (B570770) selectively hydrolyzes one of the two enantiotopic methyl ester groups. To produce the desired (S)-enantiomer, the enzyme must preferentially hydrolyze the pro-R ester group, leaving the pro-S methyl ester intact. This biocatalytic desymmetrization can theoretically yield the product in high enantiomeric excess (ee) and with a maximum theoretical yield of 100%, as it does not involve the separation of a racemic mixture. Lipases from genera such as Candida, Pseudomonas, and Thermomyces are frequently employed for such transformations. nih.govnih.govresearchgate.net

Asymmetric Reduction of Unsaturated Precursors: A second powerful biotransformation is the asymmetric reduction of the C=C double bond of an unsaturated precursor, such as dimethyl mesaconate (the E-isomer) or dimethyl citraconate (the Z-isomer). Ene-reductases (ERs), a class of flavin-dependent enzymes, catalyze the stereoselective addition of hydrogen across the double bond. mdpi.comresearchgate.net By selecting an appropriate ER, the reduction can be directed to yield the (S)-enantiomer of dimethyl 2-methylsuccinate with high fidelity. bohrium.comresearchgate.net Subsequent selective hydrolysis of the resulting diester would yield the final product. This method is highly atom-economical and avoids the need for a resolution step.

Enzyme Screening and Optimization for Stereocontrol

The success of a biocatalytic route hinges on the identification of a suitable enzyme with high activity and the desired stereoselectivity. This is achieved through systematic screening of enzyme libraries against the target substrate.

For the desymmetrization route, a panel of commercially available lipases and esterases would be screened for the hydrolysis of dimethyl 2-methylsuccinate. Key parameters such as conversion, enantiomeric excess of the product, and the enantiomeric ratio (E-value) are determined to identify the best-performing biocatalyst. mdpi.comresearchgate.net Similarly, for the asymmetric reduction pathway, libraries of ene-reductases are screened against precursors like dimethyl mesaconate. Research has shown that different ERs can exhibit opposite enantiopreferences, allowing for access to either the (R)- or (S)-product. mdpi.comresearchgate.net For example, in the reduction of dimethyl mesaconate, an ene-reductase from Saccharomyces eubayanus (SeER) has been shown to produce (S)-dimethyl 2-methylsuccinate with 98% ee. mdpi.combohrium.com

Once a lead enzyme is identified, optimization of reaction conditions is crucial to maximize yield and selectivity. This includes adjusting pH, temperature, co-solvents, and substrate concentration. For ER-catalyzed reductions, an efficient cofactor regeneration system, such as using formate (B1220265) dehydrogenase (FDH) and formate, is essential for economic viability on a preparative scale. mdpi.comnih.gov

Table 1: Performance of Selected Ene-Reductases for Asymmetric Reduction Data based on the synthesis of the analogous dimethyl 2-methylsuccinate.

EnzymeSubstrateProduct EnantiomerSubstrate Conc. (mM)Yield (%)Enantiomeric Excess (ee, %)Reference
SeER (S. eubayanus)Dimethyl Mesaconate(S)5008098 mdpi.combohrium.com
Bac-OYE1 (Bacillus sp.)Dimethyl Citraconate(R)7008699 mdpi.comresearchgate.net
AfER (A. flavus)Dimethyl Itaconate(R)4007799 mdpi.com

Genetic Engineering Approaches for Enhanced Biocatalyst Performance

When screening fails to identify an enzyme with ideal properties, genetic engineering offers a pathway to tailor a biocatalyst for a specific purpose. Techniques such as rational design and directed evolution can significantly improve an enzyme's activity, stability, and, most importantly, its enantioselectivity.

Rational design involves making specific mutations in the enzyme's active site based on a detailed understanding of its structure and catalytic mechanism. researchgate.net For instance, by modeling the substrate within the active site of an esterase, key amino acid residues that govern stereorecognition can be identified and mutated to enhance selectivity for the desired hydrolysis reaction. nih.gov

Directed evolution, in contrast, mimics natural selection in the laboratory. It involves creating large libraries of enzyme variants through random mutagenesis, followed by high-throughput screening to identify mutants with improved properties. This approach does not require prior knowledge of the enzyme's structure and has been successfully used to engineer esterases with enhanced enantioselectivity. nih.gov These protein engineering strategies hold immense potential for developing a bespoke enzyme optimized for the industrial-scale production of this compound.

Asymmetric Chemical Synthesis Approaches

Parallel to biocatalytic methods, asymmetric chemical synthesis provides robust and well-established routes to chiral molecules. These methods typically rely on either the temporary incorporation of a chiral auxiliary to direct a diastereoselective reaction or the use of a chiral catalyst to control the enantioselectivity of a transformation.

Chiral Auxiliaries in Diastereoselective Synthesis

The use of chiral auxiliaries is a classical and reliable strategy for asymmetric synthesis. wikipedia.orgresearchgate.net An optically pure auxiliary is covalently attached to a prochiral substrate, forming a diastereomeric intermediate. The steric and electronic properties of the auxiliary then direct a subsequent bond-forming reaction to occur on one face of the molecule, leading to a product with high diastereoselectivity. Finally, the auxiliary is cleaved to reveal the enantiomerically enriched product and can often be recovered for reuse. sigmaaldrich.com

A plausible route to this compound using this approach involves the diastereoselective alkylation of a chiral enolate. caltech.edubohrium.com For example, propionic acid can be attached to a chiral auxiliary, such as an Evans oxazolidinone or a pseudoephedrine derivative. blogspot.comnih.gov Deprotonation with a strong base like lithium diisopropylamide (LDA) generates a chiral (Z)-enolate. This enolate can then be reacted with an electrophile like tert-butyl bromoacetate. The bulky auxiliary blocks one face of the enolate, forcing the electrophile to attack from the less hindered side, thereby creating the new C-C bond with a high degree of diastereocontrol. core.ac.uk Subsequent mild cleavage of the auxiliary and the tert-butyl ester would furnish the target molecule.

Table 2: Common Chiral Auxiliaries for Diastereoselective Enolate Alkylation

Chiral Auxiliary TypeKey FeaturesTypical Diastereomeric Ratio (dr)Reference
Evans OxazolidinonesForms chelated (Z)-enolates; highly predictable stereochemical outcome.>95:5 bohrium.comblogspot.com
Pseudoephedrine/Pseudoephenamine AmidesCrystalline derivatives aid purification; excellent for forming quaternary centers.>90:10 nih.gov
CamphorsultamsProvides excellent steric hindrance; robust and crystalline.>95:5 researchgate.net

Asymmetric Catalysis for Enantioselective Formation

Asymmetric catalysis represents one of the most efficient methods in modern organic synthesis, where a small amount of a chiral catalyst can generate large quantities of an enantiomerically enriched product. nih.govresearchgate.net

Asymmetric Hydrogenation: A highly effective route to the 2-methylsuccinate core is the asymmetric hydrogenation of prochiral olefins like itaconic acid or its esters. wikipedia.org Chiral transition metal complexes, typically based on rhodium or ruthenium coordinated to chiral phosphine (B1218219) ligands (e.g., BINAP, TangPhos), are exceptional catalysts for this transformation. nih.govwikipedia.org The hydrogenation of itaconic acid or its 4-methyl ester derivative using a catalyst like [Rh(COD)(TangPhos)]BF₄ can deliver the (S)-product with excellent enantioselectivity (>99% ee). nih.gov This method is direct, atom-economical, and has been implemented on an industrial scale for related transformations. nih.govualberta.ca

Asymmetric Conjugate Addition: Another powerful catalytic strategy is the enantioselective conjugate (or Michael) addition to an α,β-unsaturated dicarbonyl compound. nih.gov For instance, the addition of a methyl group equivalent (e.g., from an organocuprate) to a fumarate (B1241708) monoester, catalyzed by a chiral ligand, can establish the desired stereocenter. nih.gov Alternatively, organocatalysis can be employed. Chiral amines or thiourea-based catalysts can facilitate the enantioselective Michael addition of a nucleophile to a maleimide (B117702) or fumaric monoacid, which can then be converted to the target compound. rsc.orgrsc.orgresearchgate.net These catalytic methods avoid the need for stoichiometric chiral reagents and the multiple steps associated with auxiliary-based synthesis.

Deracemization Strategies and Kinetic Resolution

The synthesis of enantiomerically pure compounds like this compound from racemic mixtures is a critical challenge. Kinetic resolution is a widely employed technique where one enantiomer of a racemate reacts at a different rate than the other, allowing for their separation. Biocatalysis, utilizing enzymes such as lipases and esterases, is a cornerstone of this approach due to the high enantioselectivity of these catalysts. nih.govnih.gov

In a typical enzymatic kinetic resolution for a compound structurally related to the target molecule, a racemic mixture of a dialkyl-3-methylsuccinate could be subjected to hydrolysis by an enzyme. The enzyme selectively hydrolyzes one ester group of one enantiomer, leaving the other enantiomer's ester groups intact. For instance, the enzyme subtilisin Carlsberg (sold as Alcalase®) has been used to effect enantio- and regioselective monohydrolysis of various 2-substituted succinate (B1194679) diesters. doi.org This process yields the desired chiral monoester with high enantiomeric excess (ee). The unreacted diester, now enriched in the opposite enantiomer, can be separated.

A more advanced and efficient approach is deracemization. Unlike kinetic resolution, which has a maximum theoretical yield of 50% for the desired enantiomer, deracemization processes can theoretically convert 100% of the racemic starting material into a single enantiomer. nih.gov Chemoenzymatic deracemization combines a highly enantioselective enzyme with a chemical reagent. In a hypothetical cycle for a related compound, one enantiomer could be selectively oxidized or reduced by an enzyme, while a non-selective chemical reagent continuously racemizes the remaining substrate, allowing the enzyme to eventually convert the entire mixture to the desired chiral product. nih.gov For example, the combination of an enantioselective enzyme with a racemization catalyst can lead to an efficient dynamic kinetic resolution, achieving high yields and excellent enantiomeric excess. nih.gov

The table below illustrates the effectiveness of enzymatic resolution on substrates analogous to the precursor of the target molecule, highlighting the high enantiomeric excesses achievable. doi.org

Table 1: Enantioselective Hydrolysis of (RS)-2-Substituted Succinate Diesters using Alcalase® doi.org
Substrate (R-group)Enantiomeric Ratio (S:R)Enantiomeric Excess (ee) of Product
Methyl4.6 : 164%
Allyl9 : 180%
Propargyl15 : 188%
(2-amino-4-thiazolyl)methyl>100 : 1>99%

Green Chemistry Principles in Synthetic Route Design

The integration of green chemistry principles into synthetic design is paramount for developing sustainable chemical processes. This involves minimizing waste, reducing energy consumption, and using less hazardous materials.

Solvent-Free or Alternative Solvent Systems

Traditional organic synthesis often relies on large volumes of volatile and often toxic organic solvents. A key goal of green chemistry is to reduce or eliminate their use. primescholars.com One powerful technique is mechanochemistry, where reactions are conducted in the solid state, typically using a ball mill. nih.govqub.ac.uk This solvent-free approach can lead to faster reaction times, different product selectivities, and eliminates the environmental burden of solvent use and disposal. rsc.orgmdpi.com For instance, esterification reactions have been successfully performed under solvent-free mechanochemical conditions at room temperature. nih.gov

When a solvent is necessary, the focus shifts to greener alternatives. Water is an ideal green solvent, and many biocatalytic processes, such as enzymatic resolutions, are performed in aqueous media. nih.gov Other alternatives include bio-based solvents derived from renewable feedstocks, such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) and cyclopentyl methyl ether (CPME), which have more favorable environmental, health, and safety profiles compared to conventional solvents like chloroform (B151607) or dichloromethane. mdpi.com

Table 2: Comparison of Conventional and Green Solvents in Synthesis
SolventClassificationKey Considerations
Dichloromethane (DCM)ConventionalSuspected carcinogen, high volatility, environmental persistence.
TolueneConventionalToxic, flammable, derived from petroleum.
WaterGreenNon-toxic, non-flammable, abundant; may cause issues with substrate solubility.
EthanolGreenProduced from renewable resources, low toxicity, biodegradable. mdpi.com
2-Methyltetrahydrofuran (2-MeTHF)GreenBio-based, higher boiling point and lower water miscibility than THF, less prone to peroxide formation. mdpi.com

Atom Economy and E-Factor Considerations

To quantify the "greenness" of a reaction, metrics like Atom Economy and the Environmental Factor (E-Factor) are used. chembam.com Atom economy, conceived by Barry Trost, measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. primescholars.com An ideal reaction, such as an addition reaction, would have a 100% atom economy.

The E-Factor, developed by Roger Sheldon, provides a different perspective by calculating the mass ratio of waste generated to the mass of the desired product. tamu.edu A lower E-Factor indicates a more sustainable process. The pharmaceutical industry has traditionally had very high E-Factors, often generating over 100 kg of waste for every kg of product, highlighting the critical need for more efficient synthetic routes. chembam.comrsc.org

For a hypothetical synthesis of this compound via a classical esterification of 2-methylsuccinic acid with methanol (B129727) using a stoichiometric acid catalyst, the atom economy would be suboptimal due to the formation of water as a byproduct.

Reaction: C₅H₈O₄ (2-methylsuccinic acid) + CH₄O (Methanol) → C₆H₁₀O₄ (Product) + H₂O (Water)

Molecular Weights: 132.11 g/mol + 32.04 g/mol → 146.14 g/mol + 18.01 g/mol

% Atom Economy = (Mass of Product / Total Mass of Reactants) * 100 = (146.14 / (132.11 + 32.04)) * 100 ≈ 88.0%

This calculation shows that even with a 100% yield, at least 12% of the reactant mass is lost as a byproduct. The E-Factor would further account for solvent losses, catalyst waste, and purification materials, providing a more comprehensive measure of waste production.

Table 3: E-Factor Across Different Chemical Industry Sectors rsc.org
Industry SectorApprox. Waste Produced (kg/kg product)
Oil Refining<0.1
Bulk Chemicals<1 to 5
Fine Chemicals5 to 50
Pharmaceuticals25 to >100

Sustainable Reagent and Catalyst Development

The development of sustainable catalysts is a central theme in green chemistry. The ideal catalyst is highly active and selective, operates under mild conditions, and can be easily separated from the product and recycled. researchgate.netrsc.org

Biocatalysis is a prime example of a sustainable catalytic approach. researchgate.net Enzymes operate in water at ambient temperature and pressure, are biodegradable, and are derived from renewable resources. nih.gov Their high selectivity often reduces the need for protecting groups and minimizes byproduct formation, leading to cleaner and more efficient processes. chemrxiv.org

In the realm of traditional chemical catalysis, significant progress has been made in developing recyclable catalysts. nih.gov Catalysts can be immobilized on solid supports, such as polymers or silica, which allows for simple filtration to recover the catalyst for reuse. rsc.org This strategy not only reduces costs but also prevents contamination of the final product with residual catalyst metals. These supported catalysts have been developed for a wide range of asymmetric reactions and are a key technology for making synthesis more environmentally and economically sustainable. rsc.orgrsc.org

Process Intensification and Scalability in Research Synthesis

Process intensification refers to the development of novel equipment and techniques that lead to dramatically smaller, cleaner, safer, and more energy-efficient processes. mdpi.com This is a crucial step in translating a laboratory-scale synthesis into a viable industrial process.

Flow Chemistry Approaches

Flow chemistry, or continuous manufacturing, represents a paradigm shift from traditional batch production. unito.it In a flow system, reactants are pumped through a network of tubes and reactors where they mix and react. This approach offers numerous advantages over batch processing, including superior heat and mass transfer, precise control over reaction parameters (temperature, pressure, time), and enhanced safety, particularly for highly exothermic or hazardous reactions. frontiersin.org

The scalability of flow processes is often more straightforward than for batch reactions. Instead of using larger and larger reactors, production can be increased by running the system for a longer duration or by "numbering-up" – running multiple identical systems in parallel. unito.it

For the synthesis of chiral compounds like this compound, flow chemistry is particularly advantageous when combined with immobilized catalysts. A chiral catalyst or enzyme can be packed into a column (a packed-bed reactor), and the reactant stream is passed through it. This setup allows for continuous production of the chiral product, with the expensive catalyst being retained in the reactor for extended use. nih.govrsc.org This approach has been successfully applied to the synthesis of various chiral active pharmaceutical ingredients (APIs) and their intermediates. nih.gov

Table 4: Comparison of Batch vs. Continuous Flow Synthesis
ParameterBatch SynthesisFlow Synthesis
Heat TransferPoor (surface area to volume ratio decreases on scale-up)Excellent (high surface area to volume ratio)
SafetyLower (large volumes of reagents, potential for thermal runaway)Higher (small reactor volume, better temperature control)
ScalabilityComplex (requires re-optimization in larger vessels)Simpler (longer run times or numbering-up)
AutomationDifficult to fully automateEasily automated for continuous production and monitoring
Catalyst RecyclingRequires separate recovery step (e.g., filtration, extraction)Can be integrated using packed-bed reactors for continuous reuse. nih.gov

Automated Synthesis Platforms

The advent of automated synthesis platforms has revolutionized the optimization of complex chemical reactions, including enantioselective synthesis. These platforms integrate robotics, real-time analytics, and intelligent algorithms to explore vast reaction parameter spaces with minimal human intervention, leading to accelerated discovery and optimization of synthetic routes. researchgate.netrsc.org

For the synthesis of this compound, a key reaction is the asymmetric hydrogenation of a suitable precursor, such as methyl 2-methylenesuccinate. An automated platform could be employed to systematically optimize this transformation. The system would consist of a liquid handling robot to dispense precise amounts of substrates, catalysts, ligands, and solvents into an array of reactors. researchgate.net Each reactor's conditions, such as temperature, pressure, and reaction time, can be independently controlled.

A critical aspect of these platforms is the integration of real-time analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS), to monitor reaction progress and determine enantiomeric excess (ee). aiche.org This data is then fed to a control algorithm, which can employ machine learning or other optimization strategies to intelligently select the next set of experimental conditions. nih.gov This iterative process allows for the rapid identification of optimal conditions for maximizing yield and enantioselectivity.

For instance, in the asymmetric hydrogenation of a precursor to this compound, an automated platform could screen a library of chiral phosphine ligands in combination with various rhodium or ruthenium catalysts. The platform could simultaneously vary parameters like hydrogen pressure, temperature, and solvent polarity. The resulting data would allow for the construction of a detailed reaction model, pinpointing the ideal conditions for the synthesis.

Table 1: Hypothetical Automated Screening Parameters for Asymmetric Hydrogenation

ParameterRange/Options
Catalyst Precursor [Rh(COD)₂]BF₄, Ru(OAc)₂[(S)-BINAP]
Chiral Ligand (S)-BINAP, (S)-Tol-BINAP, (S)-PhanePhos
Solvent Methanol, Ethanol, Dichloromethane
H₂ Pressure (bar) 10 - 100
Temperature (°C) 25 - 80
Substrate/Catalyst Ratio 100:1 - 1000:1

The use of such automated platforms not only accelerates the optimization process but also provides a deeper understanding of the reaction landscape, facilitating the development of robust and scalable synthetic protocols.

Strategies for Large-Scale Laboratory Production

Transitioning a highly enantioselective reaction from a small-scale laboratory setup to a larger, preparative scale presents a unique set of challenges. For the production of this compound, several strategies can be employed to ensure efficiency, safety, and reproducibility at a larger scale. A key approach is the adoption of continuous flow chemistry.

Continuous flow systems offer significant advantages over traditional batch processing for large-scale synthesis. catalysiscongress.comnih.gov These systems provide superior control over reaction parameters, enhanced heat and mass transfer, and improved safety profiles, particularly for reactions involving flammable gases like hydrogen. catalysiscongress.comasynt.com

An effective strategy for the large-scale synthesis of this compound is the asymmetric hydrogenation of a suitable precursor, such as dimethyl itaconate, in a continuous flow reactor. catalysiscongress.comnih.gov This can be achieved using a heterogeneous catalyst, which simplifies product purification and catalyst recycling. For instance, a ruthenium catalyst supported on an inorganic oxide like zirconia (ZrO₂), in conjunction with a chiral ligand such as (S)-BINAP, has shown high efficiency and enantioselectivity in the asymmetric hydrogenation of diethyl itaconate. catalysiscongress.com

In a typical setup, a solution of the substrate and the chiral ligand in a suitable solvent is continuously pumped, along with hydrogen gas, through a packed-bed reactor containing the supported catalyst. The reaction temperature and pressure can be precisely controlled to optimize the conversion and enantioselectivity. The product stream emerging from the reactor can then be subjected to a continuous workup and purification process.

Table 2: Comparison of Batch vs. Continuous Flow Asymmetric Hydrogenation of an Itaconate Precursor

ParameterBatch ReactionContinuous Flow Reaction
Catalyst System 1 wt% Ru/ZrO₂ with (S)-BINAP1 wt% Ru/ZrO₂ with (S)-BINAP (packed bed)
Yield 99%>95%
Enantiomeric Excess (ee) 93%~90%
Productivity Lower, limited by batch sizeHigher, continuous output
Safety Higher risk with large volumes of H₂Improved safety with small reactor volume
Catalyst Separation FiltrationCatalyst remains in the reactor

Another critical aspect of large-scale production is the efficient removal of the catalyst from the product. The use of heterogeneous catalysts in packed-bed reactors inherently addresses this issue. catalysiscongress.com For homogeneous catalysts, techniques such as nanofiltration can be employed in a continuous setup to retain the catalyst while allowing the product to pass through. nih.gov

Furthermore, process analytical technology (PAT) can be integrated into the large-scale setup to monitor the reaction in real-time. This allows for immediate adjustments to maintain optimal performance and ensure consistent product quality. By combining these advanced strategies, the large-scale laboratory production of this compound can be achieved in a safe, efficient, and sustainable manner.

S 4 Methoxy 3 Methyl 4 Oxobutanoic Acid As a Chiral Synthon in Complex Molecule Synthesis

Stereoselective Alkylation and Acylation Reactions

(S)-4-methoxy-3-methyl-4-oxobutanoic acid and its derivatives are key substrates in stereoselective alkylation and acylation reactions for the creation of new stereogenic centers. The existing chirality at the C3 position effectively directs the stereochemical outcome of reactions at the adjacent carbon atoms.

In stereoselective alkylation, the enolate of a protected form of this compound can be generated and subsequently reacted with an electrophile. The approach of the electrophile is sterically hindered on one face of the enolate by the methyl group, leading to a diastereoselective addition. The choice of a suitable chiral auxiliary attached to the carboxylic acid can further enhance this diastereoselectivity, providing a reliable method for the synthesis of substituted succinic acid derivatives with excellent enantiomeric purity. While direct examples with this specific monoester are not prevalent in readily available literature, the principle is well-established with similar chiral succinate (B1194679) derivatives. For instance, the alkylation of chiral iron succinoyl complexes, which serve as equivalents to chiral succinate enolates, proceeds with high regio- and stereoselectivity.

Stereoselective acylation reactions involving derivatives of this compound can be employed to introduce acyl groups with high facial selectivity. These reactions are often mediated by chiral catalysts or auxiliaries that control the approach of the acylating agent to the nucleophilic center derived from the chiral synthon. Such methodologies are crucial for the synthesis of optically active ketones and other carbonyl-containing compounds.

Reaction Type Key Features Typical Reagents Stereochemical Control
Stereoselective AlkylationCreation of new C-C bonds with high diastereoselectivity.Strong bases (e.g., LDA), alkyl halides, chiral auxiliaries.The resident stereocenter at C3 directs the incoming electrophile.
Stereoselective AcylationIntroduction of acyl groups with controlled stereochemistry.Acylating agents (e.g., acid chlorides), chiral catalysts.Chiral catalysts or auxiliaries ensure facial selectivity.

Applications in the Synthesis of Chiral Lactones and Lactams

The structural framework of this compound is ideally suited for the synthesis of chiral γ-butyrolactones and γ-lactams (2-pyrrolidinones), which are prevalent motifs in many biologically active natural products and pharmaceuticals.

The synthesis of chiral γ-butyrolactones can be achieved through the stereoselective reduction of the carboxylic acid functionality of this compound to a primary alcohol. Subsequent intramolecular cyclization, often under acidic conditions, leads to the formation of the corresponding (S)-3-methyl-γ-butyrolactone. The challenge in this approach lies in the selective reduction of the carboxylic acid in the presence of the methyl ester. This can be accomplished using specific reducing agents that show chemoselectivity for carboxylic acids over esters, such as borane complexes.

For the synthesis of chiral γ-lactams, the carboxylic acid group of this compound can be converted into an amide. This is typically followed by reduction of the ester group and subsequent intramolecular cyclization to furnish the desired (S)-β-methyl-γ-lactam. Alternatively, the carboxylic acid can be converted to an isocyanate, which can then undergo an intramolecular cyclization. The development of enantioselective methods for the synthesis of γ-lactams is an active area of research, with various strategies employing chiral catalysts and synthons.

Target Molecule Synthetic Strategy Key Transformation
Chiral γ-ButyrolactoneSelective reduction and intramolecular cyclization.Chemoselective reduction of the carboxylic acid.
Chiral γ-LactamAmidation, reduction, and intramolecular cyclization.Formation of an amide bond and subsequent ring closure.

Utility in the Construction of Substituted Succinic Acid Derivatives

This compound is a direct precursor to a variety of optically active substituted succinic acid derivatives. The stereogenic center at the 3-position allows for the diastereoselective introduction of substituents at the 2-position via enolate chemistry, as discussed in the stereoselective alkylation section.

Furthermore, the carboxylic acid and ester functionalities can be differentially manipulated to introduce a wide range of functional groups. For instance, the carboxylic acid can be converted to an amide, an acid chloride, or a different ester, while the methyl ester can be hydrolyzed or transesterified. This differential reactivity allows for the stepwise and controlled construction of complex molecules. The resulting chiral succinic acid derivatives are valuable intermediates in the synthesis of a broad spectrum of organic compounds, including pharmaceuticals and natural products.

Precursor for Optically Active Natural Products and their Analogues

The chiral scaffold provided by this compound is a valuable starting point for the total synthesis of various optically active natural products and their analogues.

In the realm of total synthesis, chiral building blocks like this compound are instrumental in establishing the desired stereochemistry early in the synthetic sequence. This "chiral pool" approach avoids the need for challenging asymmetric reactions or resolutions at later stages. The compound can be elaborated into more complex intermediates that are then incorporated into the target natural product. For example, the corresponding chiral γ-butyrolactone, (S)-3-methyl-γ-butyrolactone, is a known precursor in the synthesis of various natural products. The synthesis of such lactones often starts from readily available chiral precursors like malic acid, which shares a similar structural motif.

Biomimetic synthesis aims to mimic the biosynthetic pathways of natural products in the laboratory. This compound can serve as a precursor in biomimetic syntheses where a substituted succinic acid unit is a key intermediate in the proposed biosynthetic pathway. By using the enantiomerically pure synthon, the stereochemical course of the biomimetic reaction can be controlled, leading to the formation of the natural product with the correct absolute stereochemistry. This approach not only provides access to the target molecule but can also offer insights into the actual biosynthetic mechanisms.

Role in the Synthesis of Chiral Pharmaceuticals and Agrochemical Intermediates (excluding clinical data)

The demand for enantiomerically pure compounds in the pharmaceutical and agrochemical industries is continually increasing, as often only one enantiomer of a chiral molecule exhibits the desired biological activity, while the other may be inactive or even harmful. Chiral building blocks like this compound are therefore crucial for the efficient synthesis of single-enantiomer active ingredients.

This chiral synthon can be utilized to construct key intermediates for various pharmaceuticals and agrochemicals. The substituted succinic acid, lactone, and lactam derivatives that can be synthesized from this starting material are common structural motifs in a wide range of bioactive molecules. For instance, succinic acid derivatives are used in the formulation of some agrochemicals to act as adjuvants or surfactants. The ability to introduce chirality in a controlled manner is a significant advantage in the development of new, more effective, and safer drugs and crop protection agents. The synthesis of chiral amines, which are prevalent in pharmaceuticals, often relies on chiral precursors, and while direct application of the title compound is not widely documented, its derivatives could plausibly be converted to such intermediates.

Industry Application of this compound Examples of Target Structures
PharmaceuticalsPrecursor for chiral intermediates and active pharmaceutical ingredients (APIs).Chiral lactones, lactams, and substituted carboxylic acids.
AgrochemicalsBuilding block for chiral pesticides and herbicides; component of formulations.Substituted succinic acid derivatives, chiral heterocyclic compounds.

Enantiopure Intermediate Preparation

The efficient preparation of this compound in high enantiomeric purity is crucial for its application in chiral pool synthesis. Several strategies have been developed, often leveraging naturally occurring chiral molecules as starting points.

One prominent approach involves the use of L-malic acid, a readily available and inexpensive chiral precursor. The synthesis of the related and important chiral building block, (S)-3-hydroxy-γ-butyrolactone, from L-malic acid has been well-established, involving selective hydrogenation and lipase-catalyzed hydrolysis nih.govresearchgate.net. This lactone can then serve as a key intermediate. For instance, a synthetic route could involve the protection of the hydroxyl group, followed by regioselective ring-opening of the lactone with methanol (B129727) to yield the corresponding methyl ester. Subsequent oxidation of the primary alcohol would furnish the desired carboxylic acid, this compound.

Another potential chiral precursor is (S)-citramalic acid. Asymmetric chemical syntheses have been developed to produce this compound in high enantiomeric purity. Methodologies starting from readily available chiral molecules can be employed to generate key intermediates that, through a series of controlled chemical transformations, lead to the target synthon.

Recent research has also demonstrated the synthesis of the four stereoisomers of a closely related compound, 4-methoxy-3-methyl-4-oxobutan-2-yl 4-nitrobenzoate. The synthesis of the (2S,3S) and (2S,3R) isomers commenced from commercially available (3S)-3-hydroxy-4-methoxy-4-oxobutanoic acid, highlighting a direct pathway to derivatives of the target compound beilstein-archives.org. This approach underscores the feasibility of obtaining stereochemically defined building blocks for complex synthesis.

The table below summarizes potential chiral precursors and key synthetic strategies for the preparation of enantiopure this compound and its derivatives.

Chiral PrecursorKey Synthetic TransformationsResulting Intermediate/Product
L-Malic AcidSelective Hydrogenation, Lipase-Catalyzed Hydrolysis(S)-3-hydroxy-γ-butyrolactone
(S)-Citramalic AcidAsymmetric SynthesisEnantiopure citramalic acid derivatives
(3S)-3-hydroxy-4-methoxy-4-oxobutanoic acidStereoselective methylation, Esterification(2S,3S)-4-methoxy-3-methyl-4-oxobutan-2-yl 4-nitrobenzoate

These methods provide access to this compound and its analogs with high optical purity, a critical requirement for their successful implementation in asymmetric synthesis.

Chiral Pool Strategy Implementations

While specific, documented examples of the direct use of this compound in the total synthesis of complex natural products are not extensively reported in readily available literature, its structural motifs are present in numerous bioactive molecules. The principles of chiral pool synthesis allow for its logical application in the construction of such targets.

For instance, the synthesis of various substituted γ-butyrolactones, which are common structural units in natural products, can be envisioned starting from this chiral synthon nih.gov. The differentiated carboxylic acid and ester functionalities allow for selective manipulation. The carboxylic acid can be reduced or converted to other functional groups, while the methyl ester can be hydrolyzed or used in coupling reactions. The stereocenter at the 3-position provides a fixed anchor for the construction of adjacent chiral centers.

The table below outlines hypothetical, yet chemically sound, applications of this compound in the synthesis of complex molecular fragments, based on established principles of organic synthesis.

Target Molecular FragmentProposed Synthetic StrategyKey Reactions
Substituted γ-ButyrolactoneIntramolecular cyclization following selective reduction of the carboxylic acid.Selective reduction, Lactonization
Chiral δ-KetoesterChain extension at the carboxylic acid terminus followed by reaction with an organometallic reagent.Acyl chloride formation, Grignard reaction or Gilman coupling
Acyclic chain with multiple stereocentersIterative reactions at both the acid and ester termini, utilizing the existing stereocenter to direct the formation of new ones.Aldol reactions, Michael additions, Alkylation

The application of chiral building blocks like this compound is a powerful strategy in modern organic synthesis. It allows for the efficient and stereocontrolled construction of complex molecules, which is of paramount importance in the fields of medicinal chemistry and materials science. Further research into the specific applications of this versatile synthon is likely to uncover new and innovative synthetic routes to valuable chemical entities.

Derivatization and Functionalization of S 4 Methoxy 3 Methyl 4 Oxobutanoic Acid

Esterification and Amidation Reactions for Novel Chiral Ligands and Organocatalysts

The presence of both a carboxylic acid and a methyl ester group in (S)-4-methoxy-3-methyl-4-oxobutanoic acid offers versatile handles for esterification and amidation reactions. These transformations are fundamental in the synthesis of novel chiral ligands and organocatalysts, where the stereocenter of the parent molecule can impart stereoselectivity in catalytic processes.

Esterification Reactions: The carboxylic acid moiety can be readily esterified with a diverse range of alcohols under standard conditions, such as Fischer-Speier esterification or by using coupling agents. By introducing sterically demanding or electronically varied alcohol fragments, a library of chiral esters can be generated. These esters may serve as ligands for metal-catalyzed asymmetric reactions. For instance, esterification with hydroxyl-containing phosphines or bipyridines could yield bidentate or tridentate chiral ligands.

Amidation Reactions: The carboxylic acid can also be converted into amides by reaction with primary or secondary amines using activating agents like carbodiimides or by forming an intermediate acid chloride. The resulting chiral amides are valuable scaffolds for organocatalysts. For example, reaction with chiral amines can lead to the formation of diastereomeric amides, which can be separated to obtain enantiopure products with enhanced catalytic properties. These amide derivatives can be employed in hydrogen-bonding catalysis or as precursors to chiral auxiliary groups.

Table 1: Representative Esterification and Amidation Reactions

ReactantReagents and ConditionsProductPotential Application
This compound + (R)-1-phenylethanolDCC, DMAP, CH₂Cl₂, rtDiastereomeric estersChiral Ligands
This compound + (S)-prolinamideHATU, DIPEA, DMF, 0 °C to rtChiral di-amideOrganocatalyst

Carboxylic Acid Functionalization and Reactivity Studies

The carboxylic acid group is the most reactive site for nucleophilic attack and can be functionalized in numerous ways beyond esterification and amidation. The reactivity of this group can be modulated by the choice of reagents and reaction conditions.

Reduction: The carboxylic acid can be selectively reduced to a primary alcohol using reagents like borane-tetrahydrofuran (B86392) complex (BH₃·THF) or lithium aluminum hydride (LiAlH₄). This transformation yields a chiral diol mono-methyl ester, a versatile intermediate for further modifications.

Decarboxylative Reactions: Under specific conditions, the carboxylic acid can undergo decarboxylation. For instance, Barton decarboxylation via a thiohydroxamate ester followed by radical reduction can replace the carboxyl group with a hydrogen atom or other functional groups.

Conversion to other Functional Groups: The carboxylic acid can be converted to an acyl azide, which can then undergo a Curtius rearrangement to form an isocyanate. The isocyanate is a key intermediate for the synthesis of ureas, carbamates, and other nitrogen-containing compounds, all while retaining the original stereochemistry.

Modifications at the α- and β-Positions to the Carbonyl Groups

Modifications at the α- and β-positions of the carbonyl groups of this compound can introduce additional stereocenters and functional groups, leading to highly functionalized chiral molecules.

α-Position (to the carboxylic acid): The α-carbon to the carboxylic acid can be functionalized through the formation of an enolate or its equivalent. For example, after conversion of the carboxylic acid to a suitable derivative (e.g., an oxazolidinone), deprotonation with a strong base like lithium diisopropylamide (LDA) followed by reaction with an electrophile (e.g., an alkyl halide or an aldehyde) can introduce a substituent at this position. This allows for the synthesis of α-substituted succinic acid derivatives with control over the newly formed stereocenter.

β-Position (to the ester): The β-position relative to the methyl ester can also be functionalized, although this is generally more challenging. One approach involves the formation of a dienolate under specific conditions, allowing for reaction with electrophiles at the γ-position (which is the β-position of interest). Alternatively, a conjugate addition to an α,β-unsaturated derivative of the molecule could be employed.

Table 2: Potential Modifications at α- and β-Positions

PositionReaction TypeReagentsProduct Type
α (to COOH)Alkylation1. Oxazolidinone formation 2. LDA, THF, -78 °C 3. R-Xα-Substituted succinic acid derivative
β (to COOMe)Conjugate Addition1. Dehydration to α,β-unsaturated ester 2. Nu⁻, catalystβ-Functionalized succinate (B1194679)

Synthesis of Polyfunctional Chiral Scaffolds

The inherent chirality and multiple functional groups of this compound make it an excellent starting material for the synthesis of polyfunctional chiral scaffolds. These scaffolds are valuable in drug discovery and materials science as they present a rigid framework with defined spatial orientation of functional groups.

By combining the transformations described in the previous sections, it is possible to construct complex molecules. For example, reduction of the carboxylic acid to an alcohol, followed by protection of the resulting diol, and subsequent functionalization at the α-position can lead to a scaffold with three stereocenters and orthogonal protecting groups. These protecting groups can be selectively removed to allow for the stepwise introduction of different functionalities, creating a library of diverse chiral molecules. Such scaffolds can be used as templates in combinatorial chemistry to accelerate the discovery of new bioactive compounds.

Investigation of Stereochemical Integrity During Transformations

A critical aspect of utilizing a chiral starting material is the maintenance of its stereochemical integrity throughout the synthetic sequence. The stereocenter at the 3-position of this compound is adjacent to a carbonyl group, which can potentially lead to epimerization under certain conditions.

Conditions Favoring Epimerization: Basic conditions, especially in the presence of a protic solvent, can facilitate the formation of an enolate at the chiral center, leading to racemization. Similarly, reactions that proceed through a planar enolate intermediate at the chiral center can compromise the stereochemical purity of the product.

Strategies to Maintain Stereochemical Integrity: To avoid epimerization, reactions are often carried out at low temperatures using non-protic solvents and strong, non-nucleophilic bases for a short duration. The choice of reagents is also crucial. For instance, when functionalizing the α-position to the carboxylic acid, the use of a chiral auxiliary can help to control the stereochemistry of the newly formed center and prevent epimerization of the existing one. Analytical techniques such as chiral chromatography (HPLC or GC) and NMR spectroscopy with chiral shift reagents are essential to monitor the enantiomeric excess (ee) at each step of a synthetic sequence.

Advanced Spectroscopic and Analytical Methodologies for Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Conformational Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic compounds. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

2D NMR Techniques (e.g., COSY, HMQC, HMBC, NOESY)

Two-dimensional (2D) NMR techniques enhance the resolution of traditional 1D NMR by spreading the information into two dimensions, revealing correlations between different nuclei. longdom.org For (S)-4-methoxy-3-methyl-4-oxobutanoic acid, these techniques are crucial for unambiguous assignment of proton (¹H) and carbon (¹³C) signals and for confirming its constitution and relative stereochemistry.

Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. For this compound, a COSY spectrum would show correlations between the proton at the chiral center (C3) and the protons of the adjacent methylene (B1212753) group (C2) and the methyl group.

Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC): These spectra correlate the chemical shifts of protons directly attached to carbon atoms. This allows for the direct assignment of the protonated carbons in the molecule.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and for piecing together the carbon skeleton. For instance, the proton signal from the methoxy (B1213986) group would show a correlation to the carbonyl carbon of the ester.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY identifies protons that are close to each other in space, providing through-space correlations. This is vital for determining the relative stereochemistry and preferred conformation of the molecule. By analyzing the cross-peaks in a NOESY spectrum, the spatial relationship between the methyl group and other protons can be elucidated. longdom.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Key 2D NMR Correlations for this compound

Atom Position Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm) Key HMBC Correlations (¹H → ¹³C) Key COSY Correlations (¹H ↔ ¹H) Key NOESY Correlations (¹H ↔ ¹H)
1 (-COOH) ~10-12 ~177 - - H2, H3
2 (-CH₂) ~2.5-2.7 ~38 C1, C3, C4 H3 H1, H3, H-C5
3 (-CH) ~2.8-3.0 ~35 C1, C2, C4, C5 H2, H-C5 H1, H2, H-C5
4 (-COOCH₃) - ~175 - - -
5 (-CH₃) ~1.2 ~16 C2, C3, C4 H3 H2, H3

Note: The chemical shift values are predictions and can vary based on the solvent and other experimental conditions.

Chiral Shift Reagents and Anisotropic Effects in Elucidation

To determine the absolute stereochemistry and enantiomeric purity, chiral auxiliary agents are often employed in NMR spectroscopy. Chiral Shift Reagents (CSRs), typically lanthanide complexes, can form diastereomeric complexes with the enantiomers of a chiral molecule. This interaction induces different chemical shifts for the corresponding nuclei in the two enantiomers, allowing for their differentiation and quantification.

Similarly, chiral derivatizing agents (CDAs) can be used to convert the enantiomers into diastereomers, which will inherently have different NMR spectra. The analysis of these differences, particularly the anisotropic effects of aromatic rings in the CDA on the protons of the substrate, can help in assigning the absolute configuration.

Mass Spectrometry (MS) in Reaction Monitoring and Mechanistic Elucidation

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis. A precursor ion is selected, fragmented, and then the resulting product ions are analyzed. This process provides detailed structural information. The fragmentation of this compound in an electrospray ionization (ESI) source would likely proceed through characteristic losses of small neutral molecules.

For succinic acid derivatives, common fragmentation pathways involve the loss of water (H₂O), carbon dioxide (CO₂), and the methoxy group (-OCH₃). researchgate.netresearchgate.net The analysis of these fragmentation patterns can help confirm the structure of the molecule and distinguish it from isomers. For example, in negative ionization mode, a characteristic fragment for succinate (B1194679) is observed at an m/z of 73. uab.edu Software tools can be used to predict these fragmentation pathways, which can then be compared with experimental data. nih.gov

Table 2: Predicted Fragment Ions for this compound in ESI-MS/MS

Precursor Ion [M+H]⁺ (m/z) Predicted Fragment Ion (m/z) Neutral Loss
147.0652 129.0546 H₂O
147.0652 115.0390 CH₃OH
147.0652 103.0546 CO₂

Note: These are predicted values for the protonated molecule.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition Verification

High-Resolution Mass Spectrometry (HRMS) measures the m/z values with very high accuracy (typically to four or five decimal places). This precision allows for the determination of the elemental formula of a molecule, as each formula has a unique exact mass. For this compound (C₆H₁₀O₄), the calculated exact mass of the neutral molecule is 146.0579. HRMS can confirm this elemental composition, distinguishing it from other compounds with the same nominal mass.

Chiral Chromatography for Enantiomeric Purity Determination

While NMR with chiral auxiliaries can determine enantiomeric excess, chiral chromatography is the gold standard for separating and quantifying enantiomers, thus determining enantiomeric purity. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is a common method.

The separation is based on the differential interaction of the enantiomers with the chiral environment of the CSP, leading to different retention times. For carboxylic acids like this compound, derivatization may be necessary to improve the separation and detection. For instance, converting the carboxylic acid to an amide or ester with a chiral reagent can produce diastereomers that are more easily separated on a standard reversed-phase column. nih.gov A study on related compounds demonstrated the successful separation of four stereoisomers using liquid chromatography-mass spectrometry (LC-MS), highlighting the applicability of this technique for this class of molecules. beilstein-archives.org The choice of the chiral column and the mobile phase is critical for achieving good resolution between the enantiomeric peaks.

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
4-methoxy-3-methyl-4-oxobutan-2-yl 4-nitrobenzoates

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Hydrogen Bonding Studies

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy, provides detailed information about the molecular structure and functional groups present in a sample. researchgate.netscholarsresearchlibrary.com For this compound, these techniques are invaluable for confirming the presence of key functional groups and studying intermolecular interactions like hydrogen bonding.

The IR spectrum is particularly sensitive to polar bonds. The C=O stretching vibrations of the carboxylic acid and the ester will result in strong absorption bands, typically in the region of 1700-1760 cm⁻¹. The carboxylic acid O-H stretch will appear as a very broad band in the 2500-3300 cm⁻¹ region, a characteristic feature resulting from strong hydrogen bonding between molecules in the condensed phase. The C-O stretching vibrations of the ester and carboxylic acid will be visible in the 1000-1300 cm⁻¹ range. researchgate.net

Raman spectroscopy, which relies on inelastic scattering of light, is complementary to IR. While the polar C=O and O-H groups give strong IR signals, the non-polar C-C and C-H bonds often produce strong signals in the Raman spectrum. researchgate.net The combination of both techniques provides a more complete vibrational profile of the molecule.

Table 3: Predicted Vibrational Frequencies for this compound

Functional Group Vibration Type Expected Wavenumber (cm⁻¹) Spectroscopy
Carboxylic Acid O-H Stretch (H-bonded) 2500 - 3300 (Broad) IR
Alkyl C-H Stretch 2850 - 3000 IR, Raman
Ester C=O Stretch 1735 - 1750 IR (Strong), Raman (Weak)
Carboxylic Acid C=O Stretch 1700 - 1725 IR (Strong), Raman (Weak)
Carboxylic Acid C-O Stretch 1210 - 1320 IR, Raman

These are approximate frequency ranges based on characteristic group vibrations. scholarsresearchlibrary.com

Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD) for Absolute Configuration Assignment

Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD) are chiroptical techniques that are essential for determining the absolute configuration of a chiral molecule. These methods measure the differential interaction of left and right-circularly polarized light with the molecule. nih.govnih.gov

ECD measures the difference in absorption of left and right-circularly polarized light as a function of wavelength. A non-zero ECD signal, known as a Cotton effect, is observed at the absorption wavelengths of the molecule's chromophores. nih.gov For this compound, the primary chromophores are the carbonyl groups (C=O) of the ester and carboxylic acid functions. The sign (positive or negative) and intensity of the Cotton effect associated with the n→π* transition of the carbonyl group are directly related to the stereochemistry of the adjacent chiral center.

ORD measures the rotation of the plane of polarized light as a function of wavelength. The ORD spectrum is related to the ECD spectrum through the Kronig-Kramers transforms. researchgate.net An anomalous dispersion curve in the region of a chromophore's absorption also constitutes a Cotton effect.

By comparing experimentally measured ECD or ORD spectra with spectra predicted by quantum chemical calculations for a known configuration (e.g., the 'S' configuration), the absolute stereochemistry of the molecule can be unambiguously assigned. researchgate.netrsc.org A positive Cotton effect for the n→π* transition of the carbonyl group in a substituted succinic acid derivative is often correlated with the (S) configuration, though theoretical calculations are required for a definitive assignment.

Mechanistic and Kinetic Studies of Reactions Involving S 4 Methoxy 3 Methyl 4 Oxobutanoic Acid

Elucidation of Reaction Pathways and Transition States

In the absence of specific studies on (S)-4-methoxy-3-methyl-4-oxobutanoic acid, any discussion of its reaction pathways and transition states must be speculative and based on analogous chemical systems. For reactions such as esterification of the carboxylic acid moiety or hydrolysis of the methyl ester, the pathways are generally well-understood. For instance, acid-catalyzed esterification would proceed through a tetrahedral intermediate, and the transition states would involve proton transfer and the formation and collapse of this intermediate. However, the precise energy barriers and the geometry of the transition states for this specific molecule, which are influenced by the chiral center and the methyl group, have not been computationally modeled or experimentally determined according to available literature.

Kinetic Isotope Effects (KIE) for Rate-Determining Step Identification

Kinetic Isotope Effects (KIE) are a powerful tool for elucidating reaction mechanisms, particularly for identifying the rate-determining step. This involves isotopically labeling an atom involved in a bond-breaking or bond-forming event in the slowest step of a reaction and observing the effect on the reaction rate. For this compound, a KIE study could, for example, involve deuterating the C-H bond at the chiral center (the 3-position) to probe its involvement in the rate-determining step of a given reaction. A primary KIE would be expected if this bond is broken or formed in the rate-limiting step. However, no such studies have been published for this compound.

Stereoelectronic Effects on Reactivity and Selectivity

The stereochemistry of this compound, with its chiral center at the 3-position, would undoubtedly play a crucial role in its reactivity and in the stereoselectivity of its reactions. Stereoelectronic effects, which pertain to the influence of the spatial arrangement of orbitals on the electronic properties and reactivity of a molecule, would be significant. For example, in an elimination reaction, the preferred conformation for a concerted E2 mechanism would be dictated by the need for an anti-periplanar arrangement of the departing groups, and the methyl group at the chiral center would influence the stability of the required transition state. Without specific experimental data, any analysis of these effects remains theoretical.

Computational and Theoretical Chemistry Insights into S 4 Methoxy 3 Methyl 4 Oxobutanoic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in understanding the electronic structure, reactivity, and other molecular properties of a compound. These methods, grounded in quantum mechanics, provide detailed insights into electron distribution and orbital energies.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It has been successfully applied to a wide range of molecules, including butanoic acid derivatives, to predict their geometrical parameters, vibrational frequencies, and electronic properties bsu.by.

For (S)-4-methoxy-3-methyl-4-oxobutanoic acid, DFT calculations could be employed to determine key electronic properties. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for predicting the molecule's reactivity. The HOMO-LUMO energy gap is an indicator of chemical stability, with a larger gap suggesting higher stability.

Furthermore, DFT can be used to calculate the molecular electrostatic potential (MEP), which illustrates the charge distribution and helps identify sites susceptible to electrophilic and nucleophilic attack. For instance, in a study on other butanoic acid derivatives, DFT calculations at the B3LYP/6-31+G(d) level of theory were used to analyze their stability and reactivity bsu.by. A similar approach for this compound would likely reveal a negative potential around the oxygen atoms of the carboxylic acid and ester groups, indicating their susceptibility to electrophilic attack.

Illustrative Data Table: Predicted Electronic Properties of Succinic Acid Derivatives using DFT

PropertySuccinic AcidMethylsuccinic AcidThis compound (Predicted)
HOMO Energy (eV)-7.5-7.3-7.1
LUMO Energy (eV)-0.8-0.9-1.0
HOMO-LUMO Gap (eV)6.76.46.1
Dipole Moment (Debye)2.12.52.8
Note: The data for succinic acid and methylsuccinic acid are representative values from literature. The values for this compound are hypothetical predictions based on structural similarities.

Ab Initio Methods

Ab initio methods are quantum chemistry methods based on first principles, without the inclusion of empirical parameters. While computationally more demanding than DFT, they can provide highly accurate results. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory can be used to calculate the electronic energy and wavefunctions of molecules.

For a molecule like this compound, ab initio calculations could be used to obtain a more precise understanding of its electronic structure and to validate the results from DFT methods. These calculations would be particularly useful for studying reaction mechanisms involving this molecule, where a high level of accuracy is required to determine transition state energies and reaction barriers.

Conformational Analysis and Energy Landscapes

The biological and chemical activity of a molecule is often dictated by its three-dimensional structure. Conformational analysis is the study of the different spatial arrangements of atoms in a molecule (conformers) and their relative energies.

For this compound, which has several rotatable single bonds, a multitude of conformations are possible. The study of the conformational preferences of similar molecules, such as succinic acid, has been a subject of interest, with NMR spectroscopy being a key experimental technique researchgate.netnih.gov. Computational methods can complement these experimental studies by providing a detailed energy landscape of the molecule.

By systematically rotating the dihedral angles of the rotatable bonds and calculating the energy at each step, a potential energy surface can be generated. This allows for the identification of the most stable conformers (local and global minima) and the energy barriers between them (saddle points). Such an analysis would reveal the preferred spatial arrangement of the carboxylic acid, methyl, and methoxycarbonyl groups in this compound. Studies on dicarboxylic acids have shown that intermolecular interactions in the condensed phase can significantly influence the conformational landscape, a factor that would also be relevant for the target molecule nih.gov.

Molecular Dynamics Simulations for Solvent and Ligand Interactions

Molecular Dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time, taking into account the influence of its environment, such as a solvent or a binding partner. This technique is invaluable for understanding how a molecule like this compound would behave in a biological system or a chemical reaction.

MD simulations can be used to study the solvation of this compound in different solvents, providing insights into its solubility and the nature of solute-solvent interactions. For instance, simulations could reveal the formation of hydrogen bonds between the carboxylic acid group and water molecules. Ab initio molecular dynamics (AIMD) can be particularly powerful in capturing the complex interplay of intermolecular forces that stabilize different conformers in solution nih.gov.

Furthermore, if this compound is being considered as a ligand for a biological target, MD simulations can be used to study the binding process, the stability of the ligand-receptor complex, and the specific interactions that govern binding affinity.

Prediction of Spectroscopic Properties and Comparison with Experimental Data

Computational chemistry is a powerful tool for predicting various spectroscopic properties, which can then be compared with experimental data to confirm the structure of a synthesized compound.

For this compound, computational methods can be used to predict its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. DFT calculations, for example, can provide theoretical vibrational frequencies that, after appropriate scaling, can be compared with experimental IR spectra to aid in the assignment of vibrational modes researchgate.net.

Similarly, NMR chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach. The predicted chemical shifts can be compared with experimental ¹H and ¹³C NMR spectra to help in the structural elucidation of the molecule. While direct computational NMR prediction for the target molecule is not available, general methodologies for such predictions are well-established and could be readily applied researchgate.netgithub.io.

Illustrative Data Table: Predicted vs. Experimental ¹³C NMR Chemical Shifts for a Succinic Acid Derivative

Carbon AtomPredicted Chemical Shift (ppm)Experimental Chemical Shift (ppm)
C1 (Carboxyl)175.2174.8
C241.541.1
C329.829.5
C4 (Ester Carbonyl)172.1171.9
C5 (Methoxy)52.352.0
Note: This table presents hypothetical data for a generic succinic acid derivative to illustrate the expected level of agreement between predicted and experimental values.

Computational Design of Novel Catalysts and Reagents for its Synthesis or Transformation

Computational chemistry plays an increasingly important role in the rational design of catalysts and reagents for chemical synthesis. By modeling the transition states of a reaction, it is possible to design catalysts that lower the activation energy and enhance the reaction rate and selectivity.

The asymmetric synthesis of chiral molecules like this compound is of significant interest. Computational methods can be employed to design chiral catalysts that can stereoselectively synthesize the desired (S)-enantiomer. This often involves modeling the interaction between the substrate, the catalyst, and the reagents to understand the factors that control the stereochemical outcome. For instance, computational approaches have been used to optimize the performance of asymmetric catalysts in various reactions nih.gov.

Similarly, computational studies can aid in the design of new reagents for the transformation of this compound into other valuable compounds. By understanding the molecule's reactivity profile through quantum chemical calculations, it is possible to predict how it will react with different reagents and to design novel synthetic routes.

Emerging Research Frontiers and Future Perspectives

Integration with Artificial Intelligence and Machine Learning in Reaction Prediction

The paradigm of chemical synthesis is being revolutionized by the integration of artificial intelligence (AI) and machine learning (ML). nih.gov These computational tools are moving beyond qualitative predictions to provide quantitative insights into reaction outcomes, a development of significant importance for complex stereoselective syntheses. arxiv.orgarxiv.org For a chiral molecule like (S)-4-methoxy-3-methyl-4-oxobutanoic acid, whose utility is defined by its stereochemistry, ML models offer a promising avenue to accelerate and optimize its synthesis.

Future research will likely focus on developing bespoke ML models to predict and control the enantioselectivity of reactions that produce or utilize this compound. researchgate.net Currently, much of asymmetric catalysis development relies on a trial-and-error approach, which is time-consuming and resource-intensive. arxiv.org ML algorithms, trained on vast datasets of reaction parameters and outcomes, can identify subtle patterns and interactions that govern stereoselectivity. arxiv.orgresearchgate.net This allows for the in silico screening of catalysts, solvents, and reaction conditions to pinpoint the optimal parameters for maximizing the yield of the desired (S)-enantiomer. azorobotics.comnih.gov

Key areas of development include:

Predictive Modeling for Enantioselectivity: Using techniques like random forests and neural networks to build models that can accurately predict the enantiomeric excess (% ee) for the synthesis of the target molecule under various conditions. rsc.org

Catalyst Design and Optimization: Employing ML to guide the design of novel catalysts with enhanced selectivity, moving beyond screening existing catalysts to creating new ones with desired properties. azorobotics.com

Reaction Condition Optimization: Leveraging Bayesian optimization and other active learning strategies to efficiently explore the vast parameter space of a chemical reaction, minimizing the number of required experiments to achieve high yields and selectivity. nih.gov

Applications in Supramolecular Chemistry and Materials Science

The bifunctional nature of this compound, possessing both a carboxylic acid and an ester group, along with a defined stereocenter, makes it an intriguing candidate for applications in supramolecular chemistry and materials science. Dicarboxylic acids and their derivatives are well-established building blocks for creating ordered, self-assembling systems through non-covalent interactions like hydrogen bonding. researchgate.netresearchgate.net

Future research is anticipated to explore the use of this chiral monoester in the following areas:

Chiral Metal-Organic Frameworks (MOFs): The carboxylic acid moiety can coordinate with metal ions to form MOFs. The inherent chirality of the molecule could direct the assembly of chiral frameworks with potential applications in enantioselective separations, asymmetric catalysis, and sensing. The interplay between flexible and rigid dicarboxylic acids has already been shown to enable the assembly of both achiral and chiral 3D frameworks. colab.ws

Supramolecular Gels and Liquid Crystals: The directional nature of hydrogen bonding from the carboxylic acid group, combined with other intermolecular forces, could enable the formation of self-assembled fibrillar networks, leading to chiral gels or liquid crystalline phases. These soft materials could find applications in areas such as controlled release and responsive materials.

Chiroptical Sensing: The incorporation of this molecule into supramolecular assemblies could be used for chiroptical sensing. For instance, a supramolecular cage has been shown to amplify the circular dichroism (CD) signal of chiral dicarboxylic acids, suggesting a pathway for developing sensitive methods for enantiopurity assessment. nih.gov

The table below summarizes potential research directions in this domain.

Area of ApplicationPotential Role of this compoundProspective Outcome/Innovation
Metal-Organic Frameworks (MOFs)As a chiral organic linkerDevelopment of materials for enantioselective separation or catalysis
Supramolecular Polymers/GelsAs a monomeric unit for self-assembly via hydrogen bondingCreation of novel chiral soft materials with responsive properties
Chiroptical MaterialsAs a component in systems for detecting and amplifying chiralityEnhanced analytical methods for determining enantiomeric excess

Development of Novel Biocatalytic Systems for its Production

Biocatalysis offers a powerful and sustainable alternative to traditional chemical synthesis for the production of chiral compounds. nih.gov Enzymes, particularly lipases and esterases, operate under mild conditions with high chemo-, regio-, and enantioselectivity, making them ideal for synthesizing optically pure molecules like this compound. ebrary.netmdpi.com

One of the most promising biocatalytic routes is the desymmetrization of prochiral precursors. mdpi.com For example, a prochiral 2-methylsuccinic anhydride (B1165640) could be selectively opened by an enzyme in the presence of methanol (B129727) to yield the desired (S)-monoester. This approach avoids the 50% theoretical yield limit of classical kinetic resolutions. mdpi.com Research in this area has already demonstrated that cinchona alkaloids can catalyze the nonenzymatic desymmetrization of cyclic anhydrides, and biocatalytic methods offer a complementary and often more selective strategy. brandeis.edu

Future research will likely concentrate on:

Enzyme Screening and Discovery: Identifying and screening novel lipases and esterases from diverse microbial sources to find catalysts with high activity and selectivity for the desymmetrization of 2-methylsuccinic anhydride or the kinetic resolution of racemic methylsuccinic acid monoesters.

Protein Engineering: Using techniques like directed evolution to tailor the active site of existing enzymes, enhancing their selectivity and stability for the specific substrate, potentially leading to near-perfect enantioselectivity.

Process Optimization: Developing optimized reaction conditions, including solvent engineering (e.g., using ionic liquids or deep eutectic solvents) and enzyme immobilization, to improve reaction rates, simplify product purification, and enable catalyst recycling. nih.gov

The development of robust biocatalytic systems would not only provide a more efficient route to this compound but also align with the growing demand for greener and more sustainable chemical manufacturing. numberanalytics.com

Exploration of its Role in Unconventional Synthetic Methodologies

Beyond traditional solution-phase chemistry, emerging synthetic methodologies offer new avenues for chemical transformations with potential advantages in terms of efficiency, selectivity, and sustainability. The application of techniques like mechanochemistry and photochemistry to the synthesis and derivatization of this compound represents a significant frontier.

Mechanochemistry: This solvent-free or liquid-assisted grinding technique can accelerate reactions and produce different outcomes compared to solution-based methods. nih.govacs.org Asymmetric organocatalysis assisted by mechanochemical techniques has proven to be an excellent alternative for atom-economical stereoselective transformations. nih.gov Future work could explore the mechanochemical synthesis of the target compound or its derivatives, such as chiral succinimides, potentially reducing solvent waste and reaction times. rsc.org

Photochemistry: Light-induced reactions provide access to unique chemical transformations that are often difficult to achieve thermally. nih.gov While the direct asymmetric photochemical synthesis of this specific monoester is a complex challenge, photochemistry could be employed in several ways:

Photocatalytic Derivatization: The carboxylic acid group can participate in metallaphotoredox-catalyzed reactions, enabling decarboxylative cross-couplings to form new C-C or C-heteroatom bonds. princeton.edu

Photoinduced Cyclizations: Derivatives of succinic acid, such as succinic anhydride, undergo photochemical decomposition or participate in cycloaddition reactions. cdnsciencepub.comrsc.org Exploring the photochemical reactivity of this compound could lead to novel chiral scaffolds.

The table below outlines the potential of these unconventional methods.

MethodologyPotential ApplicationKey Advantage
MechanochemistryAsymmetric synthesis or derivatizationReduced solvent use, faster reactions, potential for novel reactivity
PhotochemistryDecarboxylative couplings, synthesis of complex derivativesAccess to unique reaction pathways under mild conditions

Economic and Environmental Sustainability in Future Research and Development

The principles of green chemistry are increasingly integral to the development of new synthetic routes, particularly in the pharmaceutical and fine chemical industries. chiralpedia.com For a chiral building block like this compound, future research and development will be heavily influenced by the need for processes that are not only efficient but also economically viable and environmentally benign. mdpi.com

Key considerations for enhancing sustainability include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, minimizing waste. Multicomponent reactions are a prime example of this approach. mdpi.com

Catalysis over Stoichiometric Reagents: Shifting from stoichiometric chiral auxiliaries to catalytic methods (e.g., organocatalysis, biocatalysis, or metal catalysis) reduces waste and cost. The ability to recycle catalysts is a crucial factor for industrial scalability. chiralpedia.comrsc.org

Use of Renewable Feedstocks: Exploring routes that begin from bio-based starting materials, such as succinic acid, which can be produced via fermentation. wikipedia.org

Solvent Minimization and Selection: Reducing the use of hazardous organic solvents by employing greener alternatives (e.g., water, bio-based ethers), or by adopting solvent-free techniques like mechanochemistry. rsc.org

Process Metrics: Applying metrics like the E-factor (Environmental Factor) and Process Mass Intensity (PMI) to quantitatively assess and compare the environmental footprint of different synthetic routes. rsc.org

The adoption of biocatalytic and organocatalytic methods, as discussed in previous sections, directly contributes to the sustainability profile of the compound's production. numberanalytics.commdpi.com By integrating these green chemistry principles from the earliest stages of research, the future production of this compound can be made both economically competitive and environmentally responsible.

Q & A

Basic Research Question: What are the recommended synthetic routes for (S)-4-methoxy-3-methyl-4-oxobutanoic acid?

Methodological Answer:
The synthesis typically involves esterification and chiral resolution steps. A common approach begins with 4-oxobutanoic acid derivatives, introducing methoxy and methyl groups via nucleophilic substitution or catalytic asymmetric synthesis. For example, methyl ester intermediates (e.g., methyl 4-methoxy-3-oxobutanoate, CAS 41051-15-4) can undergo stereoselective reduction to install the (S)-configuration . Chiral auxiliaries or enzymatic resolution methods may refine enantiomeric excess. Key steps include:

  • Esterification : Reacting 4-oxobutanoic acid with methanol under acidic catalysis.
  • Asymmetric Methylation : Using chiral catalysts (e.g., Rhodium or Palladium complexes) for stereocontrol .
  • Purification : Chiral HPLC or recrystallization to achieve >98% enantiomeric purity .

Basic Research Question: How should researchers characterize the stereochemical purity and structural integrity of this compound?

Methodological Answer:
Combine spectroscopic and chromatographic techniques:

  • NMR Spectroscopy : Analyze 1H^1H- and 13C^{13}C-NMR to confirm methoxy (δ 3.3–3.5 ppm), methyl (δ 1.2–1.4 ppm), and ketone (δ 2.5–2.7 ppm) groups. Chiral shift reagents (e.g., Eu(hfc)3_3) can distinguish enantiomers .
  • Chiral Chromatography : Use columns like Chiralpak IG-3 with hexane/isopropanol mobile phases to quantify enantiomeric excess .
  • Mass Spectrometry : Confirm molecular weight (C7 _7H12 _{12}O4_4, ~160.17 g/mol) via ESI-MS .

Advanced Research Question: How can researchers resolve contradictions in reaction yields during asymmetric synthesis?

Methodological Answer:
Yield discrepancies often arise from catalyst selectivity or reaction conditions. To address this:

  • Optimize Catalysts : Test transition metals (e.g., Pd, Rh) with chiral ligands (BINAP, Josiphos) to improve stereoselectivity .
  • Control Reaction Parameters : Adjust temperature (e.g., lower temps for kinetic control) or solvent polarity (e.g., THF vs. DCM) to favor desired pathways .
  • Mechanistic Studies : Use DFT calculations to model transition states and identify competing pathways .

Basic Research Question: What safety protocols are critical when handling this compound?

Methodological Answer:
Refer to hazard classifications (e.g., EU-GHS Category 4 for acute toxicity):

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .
  • Ventilation : Use fume hoods to avoid inhalation of aerosols.
  • Waste Disposal : Neutralize acidic waste with sodium bicarbonate before disposal .

Advanced Research Question: How can computational methods predict the biological activity of derivatives of this compound?

Methodological Answer:

  • Molecular Docking : Use software like AutoDock Vina to simulate interactions with target enzymes (e.g., cyclooxygenase-2 for anti-inflammatory studies) .
  • QSAR Modeling : Correlate substituent effects (e.g., methoxy vs. ethoxy) with bioactivity data to design optimized analogs .
  • ADMET Prediction : Tools like SwissADME assess pharmacokinetic properties (e.g., logP, bioavailability) .

Advanced Research Question: What novel applications exist for this compound in peptide synthesis or drug development?

Methodological Answer:
Its α-ketoacid structure enables unique reactivity:

  • Peptide Coupling : Use as a chiral building block for Fmoc-protected amino acids (e.g., Fmoc-(S)-4-methoxy-3-methyl-4-oxobutanoic acid) in solid-phase synthesis .
  • Enzyme Inhibition : Test as a transition-state analog for proteases (e.g., HIV-1 protease) via ketone coordination to catalytic residues .
  • Prodrug Design : Modify the ketone to a labile group (e.g., Schiff base) for controlled drug release .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.